REACTION_CXSMILES
|
[OH-].[Li+].[CH3:3][C:4]1[CH:9]=[C:8]([N:10]2[CH:14]=[N:13][N:12]=[N:11]2)[N:7]=[CH:6][C:5]=1[CH2:15][C:16]([O-:18])=[O:17]>C1COCC1>[CH3:3][C:4]1[CH:9]=[C:8]([N:10]2[CH:14]=[N:13][N:12]=[N:11]2)[N:7]=[CH:6][C:5]=1[CH2:15][C:16]([OH:18])=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
4.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
[4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NC(=C1)N1N=NN=C1)CC(=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |